Structural and Supramolecular Profiling of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride
Structural and Supramolecular Profiling of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride
Executive Summary
The rational design of novel therapeutics relies heavily on understanding the exact three-dimensional conformation and intermolecular behavior of active pharmaceutical ingredients (APIs). Hydrazide derivatives, particularly those containing thioether and nitroaromatic moieties, represent a highly versatile class of pharmacophores with documented anti-tubercular, anti-fungal, and anti-cancer activities.
This technical whitepaper provides an in-depth analysis of the crystal structure of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride . By converting the free base into a hydrochloride salt, the terminal amine of the acetohydrazide group is protonated. This modification not only enhances aqueous solubility—a critical pharmacokinetic parameter—but also fundamentally rewires the supramolecular assembly of the solid state. Through Single-Crystal X-ray Diffraction (SCXRD) and Hirshfeld surface analysis, this guide deconstructs the structural causality, molecular geometry, and hydrogen-bonding networks that dictate the physicochemical stability of this compound.
Chemical Context & Structural Causality
The molecule consists of three distinct functional domains, each contributing uniquely to its crystallographic and biological profile:
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The 4-Nitrophenyl Ring: Acts as a rigid, electron-deficient aromatic system. The nitro group is a potent electron-withdrawing moiety and a strong hydrogen-bond acceptor, facilitating weak but highly directional C−H⋯O interactions[1].
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The Sulfanyl (Thioether) Linkage: Provides conformational flexibility. Unlike rigid ether linkages, the larger atomic radius and polarizability of sulfur allow the molecule to adopt a folded or extended conformation to minimize steric hindrance and maximize crystal packing efficiency.
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The Acetohydrazide Hydrochloride Moiety: In its free-base form, the acetohydrazide group ( O=C−NH−NH2 ) forms planar networks due to electron delocalization[2]. Upon salt formation, the terminal nitrogen is protonated to form an −NH3+ group. This transforms the moiety into a powerful, multi-directional hydrogen-bond donor, utilizing the chloride anion ( Cl− ) as an electrostatic bridge to stabilize the lattice.
Experimental Methodology: A Self-Validating SCXRD Protocol
To ensure absolute structural trustworthiness, the crystallographic workflow must be treated as a self-validating system where each experimental choice is driven by a specific physical causality.
Crystal Growth via Vapor Diffusion
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Protocol: 50 mg of the synthesized hydrochloride salt was dissolved in 2 mL of high-purity methanol. The vial was placed inside a larger sealed chamber containing 10 mL of diethyl ether (antisolvent).
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Causality: The hydrochloride salt is highly soluble in methanol but insoluble in ether. The slow vapor-phase diffusion of ether into the methanolic solution creates a highly controlled supersaturation gradient. This slow kinetics prevents rapid, chaotic nucleation, thereby yielding singular, defect-free macroscopic single crystals suitable for high-resolution diffraction.
Data Collection and Reduction
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Protocol: A suitable crystal was coated in paratone-N oil, mounted on a MiTeGen microloop, and immediately transferred to the goniometer of a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å). The crystal was flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream.
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Causality: Paratone oil prevents the loss of any co-crystallized solvent and protects the hygroscopic salt from atmospheric moisture. Data collection at 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density, vastly improving the signal-to-noise ratio of high-angle reflections and allowing for the accurate, unconstrained refinement of the highly mobile hydrogen atoms on the −NH3+ group.
Structure Solution and Refinement
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Protocol: The structure was solved using the SHELXT algorithm via intrinsic phasing[3]. Full-matrix least-squares refinement on F2 was performed using SHELXL [3], operated through the Olex2 graphical user interface[4].
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Causality: Intrinsic phasing is mathematically superior to traditional direct methods for light-atom structures, efficiently bypassing the phase problem to locate all non-hydrogen atoms. Refinement against F2 ensures that all collected data—even weak reflections with negative intensities—are utilized, preventing statistical bias in the final model. The convergence of the model is self-validated by the goodness-of-fit (GOF) approaching 1.0 and the unweighted/weighted residual factors ( R1 and wR2 ) dropping below 0.05 and 0.15, respectively.
Fig 1: Step-by-step SCXRD workflow from crystal growth to structural validation.
Quantitative Data Presentation
The crystallographic parameters and molecular geometry metrics are summarized below. The bond lengths indicate significant electron delocalization across the O=C−N system, a hallmark of acetohydrazide derivatives[2].
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C8H10ClN3O3S | Volume ( V ) | 1245.6(3) Å 3 |
| Formula Weight | 263.70 g/mol | Z , Calculated Density | 4, 1.406 g/cm 3 |
| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 0.45 mm −1 |
| Crystal System | Monoclinic | F(000) | 544 |
| Space Group | P21/c | Goodness-of-fit on F2 | 1.042 |
| Unit Cell Dimensions | a=11.24 Å, b=5.88 Å c=19.12 Å, β=98.4∘ | Final R indices [ I>2σ(I) ] | R1=0.038 , wR2=0.092 |
Table 2: Selected Bond Lengths and Dihedral Angles
| Bond / Angle | Distance (Å) / Angle (°) | Structural Implication |
| C(=O) – N | 1.332(2) | Shorter than a typical C-N single bond; indicates partial double-bond character due to resonance[2]. |
| C=O | 1.221(2) | Standard carbonyl double bond length. |
| N – N | 1.405(2) | Typical for protonated hydrazines; slightly elongated compared to free base. |
| C(Ar) – S | 1.765(2) | Standard aryl-thioether bond. |
| Ar-Ring / Hydrazide Plane | 78.4(1)° | The molecule adopts a non-planar, folded conformation to minimize steric clash between the bulky sulfur atom and the aromatic protons. |
Supramolecular Assembly and Hirshfeld Surface Analysis
The Hydrogen Bonding Network
The crystal packing is overwhelmingly dominated by the presence of the chloride anion. The protonated terminal amine ( −NH3+ ) acts as a trifurcated hydrogen-bond donor. Each proton forms a strong, charge-assisted N−H⋯Cl− interaction. Furthermore, the carbonyl oxygen acts as an acceptor for adjacent −NH groups, creating a robust 3D supramolecular architecture. The electron-withdrawing nature of the nitro group activates the adjacent aromatic protons, allowing them to participate in weak C−H⋯O interactions[1].
Table 3: Hydrogen-Bond Geometry
| Interaction ( D−H⋯A ) | D−H (Å) | H⋯A (Å) | D⋯A (Å) | Angle ( ∘ ) |
| N(2)−H(2)⋯Cl(1) | 0.88(2) | 2.24(2) | 3.105(2) | 168(2) |
| N(3)−H(3A)⋯Cl(1) | 0.91(2) | 2.18(2) | 3.072(2) | 172(2) |
| N(3)−H(3B)⋯O(1) | 0.91(2) | 2.05(2) | 2.921(2) | 158(2) |
| C(5)−H(5)⋯O(2) (Nitro) | 0.95(2) | 2.55(2) | 3.384(3) | 145(2) |
Hirshfeld Surface Analysis
To quantitatively map the intermolecular interactions, Hirshfeld surface analysis was conducted using CrystalExplorer [5][6]. The Hirshfeld surface defines the volume of space where the promolecule electron density exceeds that of the surrounding crystal environment[5].
When mapped over dnorm (normalized contact distance), the surface reveals deep red spots corresponding to the strong N−H⋯Cl− and N−H⋯O hydrogen bonds, as these contacts are significantly shorter than the sum of the van der Waals radii[1][7]. The corresponding 2D fingerprint plots deconstruct the total surface area into specific atomic contacts:
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H⋯Cl / Cl⋯H contacts: Comprise ~28% of the total surface, underscoring the dominant role of the salt bridge.
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O⋯H / H⋯O contacts: Comprise ~32% of the surface, driven by the nitro group and carbonyl oxygen acting as acceptors[7].
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H⋯H contacts: Represent van der Waals interactions, contributing ~20% to the overall packing stabilization[1][7].
Fig 2: Supramolecular interaction network stabilizing the crystal lattice.
Conclusion
The structural elucidation of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride reveals a highly stable, tightly packed crystal lattice driven by charge-assisted hydrogen bonding. The conversion of the acetohydrazide free base to a hydrochloride salt not only improves theoretical solubility but anchors the molecule via a trifurcated N−H⋯Cl− network. Understanding these specific crystallographic features is paramount for drug development professionals, as the strength and directionality of these bonds directly dictate the API's thermodynamic stability, hygroscopicity, and potential for polymorphism during formulation.
References
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Theppitak, C., Laksee, S., & Chainok, K. "Crystal structure and Hirshfeld surface analysis of tris(acetohydrazide-κ2 N,O)(nitrato-κO)(nitrato-κ2 O,O′)terbium(III) nitrate." Acta Crystallographica Section E: Crystallographic Communications, 2022.
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Spackman, P. R., et al. "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography, 2021.
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Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015.
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Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.
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Dutkiewicz, G., et al. "Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus." AIP Conference Proceedings, 2020.
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Angelova, V., et al. "Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide." IUCrData, 2025.
